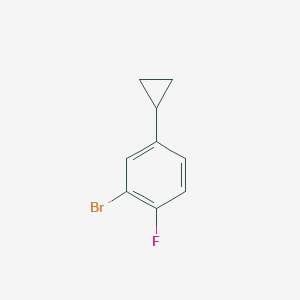

6-Fluoro-3-cyclopropylbromobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclopropyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKPISEORGJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 3 Cyclopropylbromobenzene

Retrosynthetic Analysis of the Aromatic Core

A retrosynthetic analysis of 6-fluoro-3-cyclopropylbromobenzene suggests several plausible disconnection points, leading to different synthetic pathways. The primary disconnections involve the carbon-bromine (C-Br), carbon-cyclopropyl, and carbon-fluorine (C-F) bonds.

Disconnection Approach 1: Late-stage Bromination

One logical retrosynthetic step is the disconnection of the C-Br bond, leading to the precursor 1-cyclopropyl-4-fluorobenzene (B180297). This approach places the bromination as a final step, capitalizing on the directing effects of the existing cyclopropyl (B3062369) and fluoro substituents. The fluoro group is an ortho-, para-director, while the cyclopropyl group is also an ortho-, para-director. Their combined influence would need to be carefully controlled to achieve the desired regioselectivity for bromination at the C6 position.

Disconnection Approach 2: Cyclopropylation of a Fluorobromobenzene Precursor

Alternatively, disconnection of the cyclopropyl group leads to a fluorobromobenzene derivative, such as 1-bromo-4-fluorobenzene (B142099), as a key intermediate. This strategy would involve the introduction of the cyclopropyl moiety via a cross-coupling reaction. This approach benefits from the commercial availability of various fluorobromobenzene isomers.

Disconnection Approach 3: Fluorination as a Key Step

A third retrosynthetic pathway involves the disconnection of the C-F bond. This would necessitate the synthesis of a 2-bromo-5-cyclopropylphenol precursor, which could then be converted to the target molecule through a fluorination reaction. This route might be considered if selective fluorination methods are available that are compatible with the bromo and cyclopropyl groups.

Exploration of Starting Materials and Precursor Chemistry

The feasibility of any synthetic route is heavily dependent on the availability and cost of the starting materials. For the synthesis of this compound, several commercially available compounds can serve as key starting points.

| Starting Material | Plausible Synthetic Route |

| 1-Cyclopropyl-4-fluorobenzene | Late-stage bromination |

| 1-Bromo-4-fluorobenzene | Cyclopropylation followed by potential isomerization or directed functionalization |

| 4-Bromofluorobenzene | A common and versatile starting material for introducing other functionalities. wikipedia.org |

| 2-Bromo-5-nitrophenol | Can be a precursor for a route involving reduction, diazotization, and fluorination. |

| o-Bromoaniline | Can be a precursor for the synthesis of 1-bromo-2-fluorobenzene (B92463) via a Sandmeyer-type reaction. nih.gov |

Key Synthetic Transformations for Constructing the Molecular Framework

The synthesis of this compound necessitates a series of key transformations to introduce the fluoro, cyclopropyl, and bromo substituents onto the benzene (B151609) ring in the desired orientation.

Directed Halogenation Approaches to Bromobenzene (B47551) Derivatives

The introduction of the bromine atom at the C6 position of a 1-cyclopropyl-4-fluorobenzene precursor requires a regioselective bromination reaction. The fluorine atom is a moderately activating ortho-, para-director, while the cyclopropyl group is also an activating ortho-, para-director. The combined directing effects of these two groups would favor substitution at the positions ortho to each substituent. Therefore, direct bromination of 1-cyclopropyl-4-fluorobenzene would likely lead to a mixture of isomers, with the desired 2-bromo isomer (leading to the target compound) being one of the products.

To achieve higher regioselectivity, directed ortho-metalation strategies could be employed. For example, lithiation of 1-cyclopropyl-4-fluorobenzene directed by a suitable directing group, followed by quenching with a bromine source, could provide a more controlled route to the desired isomer. Alternatively, the use of specific brominating agents and catalysts can influence the regiochemical outcome of the reaction. For instance, the bromination of 1,2,4-trifluorobenzene (B1293510) using bromine in the presence of iron powder has been reported to yield 1-bromo-2,4,5-trifluorobenzene, demonstrating the feasibility of brominating a fluorinated ring. organic-chemistry.org

Strategies for Introducing the Cyclopropyl Moiety to the Aromatic Ring

The introduction of a cyclopropyl group onto a pre-functionalized aromatic ring is a common strategy in organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (or triflate) with a cyclopropylboronic acid or its derivatives. For example, the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with cyclopropylboronic acid, catalyzed by a palladium complex with a suitable ligand, could be a viable route to 1-cyclopropyl-4-fluorobenzene. ugr.es The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, related palladium-catalyzed cross-coupling methodologies can also be adapted for C-C bond formation, including the introduction of cyclopropyl groups. organic-chemistry.orgyoutube.comwikipedia.org

Advanced Fluorination Techniques for Aryl Systems

Introducing a fluorine atom onto an aromatic ring can be achieved through various methods, with the choice depending on the substrate and the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNA_r): In cases where a suitable leaving group (such as a nitro group or another halogen) is present on an activated aromatic ring, nucleophilic aromatic substitution with a fluoride (B91410) source (e.g., potassium fluoride) can be an effective method. Interestingly, in the context of SNAr reactions, fluoride can also act as a good leaving group, a phenomenon attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com This could be relevant if considering a route starting from a precursor with a different halogen at the C6 position.

Sandmeyer-type Reactions: An alternative approach involves the diazotization of an amino group, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source (e.g., HBF4 or HF-pyridine). The synthesis of 1-bromo-2-fluorobenzene from o-bromoaniline is a classic example of this type of transformation. nih.gov

Electrophilic Fluorination: More recent developments in fluorination chemistry include the use of electrophilic fluorinating reagents (e.g., Selectfluor®). These reagents can directly introduce a fluorine atom onto an electron-rich aromatic ring.

Convergent and Linear Synthetic Pathways to the Target Compound

Both linear and convergent synthetic strategies can be envisioned for the preparation of this compound.

Chemo- and Regioselective Considerations in Synthesis

The regioselectivity of the synthesis of this compound is a critical factor, primarily revolving around the directing effects of the fluorine and bromine substituents on the benzene ring. In a typical synthetic approach, the cyclopropyl group is introduced onto a pre-existing fluorobromobenzene scaffold. The inherent directing effects of the halogen substituents play a crucial role in the position of the incoming group.

Fluorine, being an ortho-, para-director, and bromine, also an ortho-, para-director, present a challenge in achieving regioselectivity. The substitution pattern of the starting material is therefore paramount. A plausible synthetic route could involve the use of a starting material where the desired substitution pattern is already established or can be achieved through selective reactions. For instance, starting with 1-bromo-2,4-difluorobenzene (B57218) and selectively replacing one fluorine atom with a cyclopropyl group is a potential, though challenging, strategy.

A more controlled approach would be to start with a precursor that allows for the directed introduction of the cyclopropyl group. For example, a bromoaniline derivative could be used, where the amino group directs subsequent substitutions before being replaced in a later step. The synthesis of substituted bromobenzene derivatives from bromoanilines has been reported, involving diazotization and subsequent reduction, hydrolysis, or coupling reactions. iaea.org

Cross-coupling reactions, such as the Negishi or Suzuki-Miyaura reactions, are powerful tools for forming carbon-carbon bonds and are well-suited for introducing the cyclopropyl group. pitt.eduresearchgate.netorganic-chemistry.orgacs.org The choice of catalyst and ligands in these reactions is critical for controlling chemo- and regioselectivity. For instance, in a Negishi coupling, the use of specific biaryldialkylphosphine ligands like CPhos has been shown to be effective in promoting the desired coupling and suppressing side reactions like β-hydride elimination. organic-chemistry.orgnih.gov This is particularly important when coupling secondary alkyl groups, which is relevant to the cyclopropyl moiety. researchgate.netorganic-chemistry.orgnih.gov

The table below outlines the general chemo- and regioselective considerations for key reaction types that could be employed in the synthesis of this compound.

| Reaction Type | Key Considerations for Selectivity | Potential Outcome for this compound Synthesis |

| Electrophilic Aromatic Substitution | Directing effects of existing substituents (F and Br are ortho, para-directing). Steric hindrance can influence the position of substitution. | Challenging to control regioselectivity due to the presence of two ortho, para-directing groups. May lead to a mixture of isomers. |

| Nucleophilic Aromatic Substitution | Requires strong activation by electron-withdrawing groups and a good leaving group. | Could potentially be used to introduce the fluorine atom onto a precursor molecule. |

| Cross-Coupling (e.g., Negishi, Suzuki) | The position of the halogen (Br) and a suitable organometallic reagent (e.g., cyclopropylzinc bromide or cyclopropylboronic acid). The choice of catalyst and ligand is crucial for efficiency and selectivity. pitt.eduresearchgate.netorganic-chemistry.orgacs.orgnih.gov | Highly effective for introducing the cyclopropyl group at the desired position, directed by the bromine atom. |

| Sandmeyer Reaction | Starting from a corresponding aniline (B41778) to introduce the bromo group at a specific position. | A versatile method to control the position of the bromine atom in a precursor. alfa-chemistry.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters for each synthetic step.

For a potential cross-coupling step, such as a Negishi coupling of a fluorobromobenzene with a cyclopropylzinc reagent, several factors would need to be optimized. The choice of palladium catalyst and ligand is paramount. While various phosphine (B1218219) ligands can be effective, the use of bulky, electron-rich biarylphosphine ligands has been shown to improve reaction outcomes for challenging cross-coupling reactions. organic-chemistry.orgnih.gov The reaction temperature is another critical parameter; while ambient temperatures can be effective for some couplings, others may require heating to proceed at a reasonable rate. organic-chemistry.org The choice of solvent is also important, with ethereal solvents like THF often being used for Negishi couplings. organic-chemistry.org

The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound via a hypothetical Negishi coupling.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | The choice of palladium precursor and ligand significantly impacts reaction rate, yield, and selectivity. pitt.eduresearchgate.netorganic-chemistry.orgacs.orgnih.gov | Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, CPhos) to identify the most effective combination. |

| Solvent | Influences solubility of reagents and stability of intermediates. | Test a range of aprotic solvents such as THF, dioxane, and toluene. organic-chemistry.org |

| Temperature | Affects reaction rate and the formation of byproducts. | Conduct the reaction at various temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal balance between reaction time and purity. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time may lead to product decomposition or side reactions. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction duration. |

| Stoichiometry of Reagents | The ratio of the organozinc reagent to the aryl bromide can affect the yield. | Vary the equivalents of the cyclopropylzinc reagent to find the ideal ratio that maximizes product formation without excessive side reactions. |

Purification of the final product is also a crucial consideration. Techniques such as column chromatography, recrystallization, and distillation would need to be explored to obtain this compound of high purity.

Considerations for Scalable Synthesis in Research Settings

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, more scalable process for research purposes introduces several practical challenges. For the synthesis of this compound, these considerations would focus on cost-effectiveness, safety, and ease of operation.

The cost of starting materials and reagents is a primary factor. While complex ligands and catalysts may be suitable for small-scale synthesis, their cost can become prohibitive on a larger scale. Therefore, identifying more economical yet still effective catalysts and reagents is crucial. The availability of starting materials in bulk is also a key consideration.

The safety of the synthetic process is paramount. Reactions that involve highly toxic, pyrophoric, or energetic reagents require careful handling and specialized equipment, which may be challenging to implement on a larger scale. For instance, the preparation of organozinc reagents can be hazardous and requires an inert atmosphere.

The ease of workup and purification also becomes more critical as the scale increases. Reactions that produce minimal byproducts and allow for simple purification methods, such as direct crystallization or distillation, are preferred over those requiring laborious chromatographic separations.

The table below highlights key considerations for the scalable synthesis of this compound.

| Consideration | Impact on Scalability | Strategy for Research-Scale Synthesis |

| Cost of Reagents | High-cost catalysts and ligands can make the synthesis economically unfeasible for larger quantities. | Investigate the use of catalyst systems with lower loadings or explore more cost-effective ligand alternatives. |

| Availability of Starting Materials | The commercial availability of key starting materials in sufficient quantities can be a limiting factor. | Identify reliable suppliers for starting materials or develop a scalable in-house synthesis for key intermediates. |

| Reaction Safety | Exothermic reactions or the use of hazardous reagents pose increased risks at a larger scale. | Implement robust temperature control and ensure appropriate safety protocols and equipment are in place. |

| Workup and Purification | Chromatographic purification can be time-consuming and generate significant solvent waste on a larger scale. | Develop a process that allows for purification by crystallization or distillation to improve efficiency and reduce waste. |

| Process Robustness | The synthesis should be reproducible and tolerant to minor variations in reaction conditions. | Thoroughly optimize and document all reaction parameters to ensure consistent results. |

By carefully considering these factors, a synthetic route for this compound can be developed that is not only efficient and selective but also practical for producing the quantities required for further research.

Reactivity and Transformational Chemistry of 6 Fluoro 3 Cyclopropylbromobenzene

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. For 6-Fluoro-3-cyclopropylbromobenzene, the carbon-bromine bond is the primary site of reactivity in these transformations.

Palladium-Catalyzed Transformations

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls, conjugated alkenes, and styrenes. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The reaction of stereospecific potassium cyclopropyl (B3062369) trifluoroborates with aryl bromides, for instance, proceeds with retention of configuration, highlighting the stereospecificity of the process. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Aryl Halide Analog | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 1-bromo-4-fluorobenzene (B142099) | 4-fluorophenylboronic acid | G-COOH-Pd-10 | 4,4'-difluorobiphenyl | >95 | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridine | N/A | beilstein-journals.org |

| Aryl Triflates | trans-2-substituted cyclopropylboronic acids | Pd(dppf)Cl₂/KF·2H₂O | Aryl-substituted cyclopropanes | Good | lookchem.com |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly effective method for the synthesis of internal alkynes and conjugated enynes. researchgate.net

For this compound, the Sonogashira coupling would enable the introduction of an alkynyl moiety. A study on 6-bromo-3-fluoro-2-cyanopyridine demonstrated successful Sonogashira coupling with various terminal alkynes, suggesting that the fluoro- and bromo-substituted benzene (B151609) ring of this compound would be amenable to this transformation. soton.ac.uk

Table 2: Sonogashira Coupling of a Structurally Related Bromo-Fluoro-Aromatic Compound

| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI, TEA | 6-((4-ethylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 92 | soton.ac.uk |

Note: This table shows data for a related bromo-fluoro-substituted aromatic compound to demonstrate the feasibility of the Sonogashira coupling.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and stereospecificity. A palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides in the presence of zinc bromide has been shown to produce cyclopropyl arenes in good to excellent yields, indicating the utility of organozinc-mediated couplings for forming C(sp²)-C(sp³) bonds. nih.gov This suggests that this compound could be coupled with various organozinc reagents to introduce diverse substituents.

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The reaction has been successfully applied to the synthesis of 1-Fluoro-1-arylcyclopropanes from (1-fluorocyclopropyl)stannane reagents and a range of aryl halides, demonstrating the compatibility of the fluoro- and cyclopropyl-moieties under Stille conditions. researchgate.net This indicates that this compound could react with various organostannanes to form a wide array of coupled products.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems has expanded its applicability to a wide range of amines and aryl coupling partners. wikipedia.org Given the presence of the aryl bromide in this compound, this reaction would be a key method for introducing amine and amide functionalities.

Other Palladium-Mediated C-C and C-Heteroatom Bond Formations

Beyond the well-established Suzuki and Stille reactions, the bromine atom of this compound is a versatile handle for a variety of other palladium-catalyzed transformations, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. For this compound, this transformation provides a direct route to substituted anilines, which are prevalent motifs in pharmaceuticals. The choice of palladium precursor and phosphine (B1218219) ligand is critical to achieving high yields and accommodating various amine coupling partners.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond through the coupling of the aryl bromide with a terminal alkyne. This method is instrumental for synthesizing aryl alkynes, which are valuable precursors for more complex structures. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, using cyanide sources such as zinc cyanide or potassium ferrocyanide. The resulting benzonitrile (B105546) is a key intermediate that can be further elaborated into carboxylic acids, amides, or tetrazoles.

Table 1: Examples of Palladium-Mediated Transformations

| Reaction Type | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 °C | High |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 °C | Good |

Note: The data in this table represents typical conditions for these reaction types with similar aryl bromides and serves as an illustrative guide. Specific yields for this compound may vary based on precise reaction optimization.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. They are particularly effective in coupling reactions involving organometallic reagents and can facilitate transformations that are challenging for palladium systems. For this compound, nickel catalysis can be employed for C-C bond formation, including the arylation of strained rings. Reductive cross-coupling protocols using nickel catalysts are also an emerging area, allowing for the reaction between two different electrophiles. The activation of the C-F bond, although more difficult than the C-Br bond, can sometimes be achieved with specialized nickel-ligand systems, potentially allowing for sequential functionalization.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System (Catalyst/Ligand) | Reductant/Base | Solvent | Conditions |

|---|---|---|---|---|

| Arylboronic Acid | NiCl₂(dppp) | K₃PO₄ | Dioxane/H₂O | 80 °C |

| Alkylzinc Reagent | Ni(acac)₂ / Bathophenanthroline | N/A | NMP | Room Temp |

Note: This table illustrates potential nickel-catalyzed reactions. The reactivity of the C-Br bond is the primary focus for standard cross-coupling.

Copper-Catalyzed Processes (e.g., Ullmann-type Couplings)

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a classical and effective method for forming C-O, C-N, and C-S bonds. These reactions are especially useful for coupling aryl halides with alcohols, amines, and thiols, often under conditions where palladium catalysts may be less effective or lead to side reactions. The reaction of this compound with various nucleophiles in the presence of a copper catalyst and a suitable ligand (such as 1,10-phenanthroline (B135089) or L-proline) can yield the corresponding ethers, anilines, and thioethers. While traditional Ullmann conditions require harsh temperatures, modern modifications have made these transformations more accessible under milder conditions.

Iron-Catalyzed Transformations

Iron-catalyzed cross-coupling has gained significant attention as a low-cost, non-toxic, and environmentally benign alternative to palladium and nickel catalysis. While the field is still developing, iron catalysts have shown promise in coupling aryl halides with alkyl Grignard reagents and other organometallic partners. Currently, there is limited specific data in the public domain regarding iron-catalyzed transformations of this compound. However, based on the reactivity of other aryl bromides, it is plausible that this substrate could undergo iron-catalyzed cross-coupling with alkyl or aryl Grignard reagents. This remains an area ripe for further investigation.

Directed ortho-Metalation (DoM) and Lithiation/Magnesiation Strategies

The regiochemistry of metalation on the this compound ring is a subject of competitive directing effects. The fluorine atom is a weak ortho-directing group (DMG), capable of directing lithiation to the C5 position. However, the bromine atom is highly susceptible to halogen-metal exchange with strong organolithium bases like n-butyllithium or t-butyllithium at low temperatures.

The most probable outcome upon treatment with an alkyllithium reagent is bromine-lithium exchange, generating a 4-fluoro-3-cyclopropylphenyllithium intermediate. This powerful nucleophile can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, silyl (B83357) halides) to install a new functional group at the C1 position.

Alternatively, using a hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) could potentially favor deprotonation ortho to the fluorine atom at C5, as these bases are less prone to halogen-metal exchange. The choice of base and reaction conditions is therefore crucial for selectively functionalizing different positions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to activate the ring towards nucleophilic attack. In this compound, the fluorine atom is the most likely leaving group for an SNAr reaction. However, the ring is not strongly activated; the cyclopropyl group is weakly electron-donating, and the bromine atom's inductive effect is modest.

Therefore, SNAr reactions on this substrate are generally disfavored and would require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide (B1231860) in DMSO). The reaction is not a common or efficient pathway for the transformation of this specific molecule under standard laboratory conditions. The presence of the bromine atom offers a much more facile handle for functionalization via transition-metal catalysis.

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The directing effects are as follows:

Fluorine: A deactivating group due to its strong inductive electron withdrawal, but it is ortho-, para-directing because of resonance donation.

Cyclopropyl: An activating group that is ortho-, para-directing.

Bromine: A deactivating group that is ortho-, para-directing.

The potential sites for electrophilic attack are C2, C4, and C5.

C2: ortho to the cyclopropyl group and para to the fluorine atom.

C4: ortho to the bromine atom and para to the cyclopropyl group.

C5: ortho to both the fluorine and bromine atoms.

Radical Reactions and Photoredox Catalysis

The bromine atom in this compound is a key handle for initiating radical reactions. Under photoredox catalysis conditions, aryl bromides can be readily converted into the corresponding aryl radicals. For instance, using an iridium or ruthenium-based photocatalyst in the presence of a suitable reductant, this compound can generate the 4-fluoro-3-cyclopropylphenyl radical. This reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One common application is in Giese-type additions to electron-deficient alkenes. The generated aryl radical can add to activated olefins such as acrylates or acrylonitriles to form a new carbon-carbon bond, leading to the synthesis of more complex substituted aromatic compounds. Additionally, this radical intermediate can be trapped by various radical acceptors or participate in atom transfer radical addition (ATRA) reactions.

The choice of photocatalyst, solvent, and additives can influence the efficiency and selectivity of these transformations. The electron-donating nature of the cyclopropyl group and the electron-withdrawing nature of the fluorine atom can also modulate the redox potential of the aryl bromide, potentially influencing the conditions required for single-electron transfer.

Functional Group Interconversions Involving the Bromine Atom

The bromine atom of this compound is a versatile functional group that can be transformed into a wide array of other substituents through various transition metal-catalyzed and classical reactions.

Cross-Coupling Reactions: This is arguably one of the most powerful sets of transformations for aryl bromides. This compound can readily participate in Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These reactions, catalyzed by palladium or other transition metals, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. For example, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biaryl compound, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety.

Lithiation and Grignard Formation: The bromine atom can be exchanged for a lithium or magnesium atom through reaction with an organolithium reagent (e.g., n-butyllithium) or magnesium metal, respectively. The resulting organometallic species, 4-fluoro-3-cyclopropylphenyllithium or the corresponding Grignard reagent, are potent nucleophiles. They can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups.

Cyanation: The bromine can be displaced by a cyanide group, typically using a palladium or copper catalyst with a cyanide source like zinc cyanide or potassium cyanide. This reaction provides a direct route to the corresponding benzonitrile derivative, which is a valuable intermediate for the synthesis of carboxylic acids, amides, and amines.

Below is a table summarizing some key functional group interconversions of the bromine atom:

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl Amine |

| Lithiation | n-Butyllithium | Aryllithium |

| Grignard Formation | Magnesium | Grignard Reagent |

| Cyanation | Zn(CN)₂, Pd catalyst | Benzonitrile |

Reactivity Profiles of the Cyclopropyl Substituent Under Various Conditions

The cyclopropyl group attached to the benzene ring is generally stable under many reaction conditions. However, its strained three-membered ring can undergo ring-opening reactions under specific, often harsh, conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, particularly at elevated temperatures, the cyclopropyl group can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of this ring-opening would be influenced by the electronic effects of the other substituents on the aromatic ring.

Hydrogenolysis: Catalytic hydrogenation, typically with hydrogen gas and a palladium or platinum catalyst, can lead to the reductive opening of the cyclopropyl ring to form a propyl group. The conditions required for this transformation are generally more forcing than those needed for the reduction of a double bond.

Oxidative Cleavage: Strong oxidizing agents can potentially cleave the cyclopropyl ring. However, this is often a less controlled and synthetically less useful transformation compared to the more predictable reactions of the bromine and fluorine atoms.

It is important to note that under the conditions typically employed for the functionalization of the bromine atom (e.g., cross-coupling, lithiation), the cyclopropyl group remains intact, highlighting its utility as a stable substituent in many synthetic sequences.

Influence of the Fluorine Atom on Aromatic Reactivity and Regioselectivity

The fluorine atom exerts a significant influence on the reactivity of the aromatic ring through both inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution. This means that reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will be slower compared to benzene.

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). This effect is generally weaker than its inductive effect. The resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Regioselectivity in Electrophilic Aromatic Substitution: The interplay of these effects dictates the regioselectivity of electrophilic aromatic substitution. The fluorine atom is an ortho, para-director. In this compound, the positions ortho to the fluorine are C2 and C6, and the position para is C4. The cyclopropyl group is an activating, ortho, para-directing group. Therefore, the most likely positions for electrophilic attack would be C2 and C4, with steric hindrance from the adjacent cyclopropyl group potentially disfavoring the C2 position. The bromine atom is a deactivating, ortho, para-director.

Applications As a Versatile Synthetic Building Block in Organic Chemistry

Construction of Complex Polyfunctionalized Aromatic Scaffolds

The inherent reactivity differences between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 6-fluoro-3-cyclopropylbromobenzene are central to its utility in constructing complex polyfunctionalized aromatic scaffolds. The C-Br bond is significantly more susceptible to oxidative addition with palladium(0) catalysts, which is the initial step in many cross-coupling reactions. This allows for the selective functionalization of the bromine-bearing position while leaving the more robust C-F bond intact for subsequent transformations.

This selective reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org For instance, a Suzuki-Miyaura coupling can be employed to introduce a new carbon-carbon bond at the 3-position by reacting this compound with an organoboron reagent in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com Following this initial coupling, the fluorine atom at the 6-position can be targeted in a subsequent nucleophilic aromatic substitution (SNAr) reaction, often requiring more forcing conditions, to introduce a different functional group. This stepwise functionalization provides a reliable route to highly substituted, polyfunctional aromatic compounds that would be challenging to synthesize through other methods.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Fluoro-5-cyclopropylbiphenyl derivatives |

| Sonogashira | Terminal alkyne (R-C≡CH) | 1-(Alk-1-ynyl)-4-fluoro-2-cyclopropylbenzene derivatives |

Role in Diversity-Oriented Synthesis and Compound Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. This compound is an excellent starting material for DOS due to its capacity for divergent, site-selective reactions. The orthogonal reactivity of the C-Br and C-F bonds allows for the creation of a large library of analogues from a single, common intermediate.

A typical DOS strategy would involve an initial parallel synthesis step targeting the more labile C-Br bond. For example, a set of diverse boronic acids could be used in a Suzuki-Miyaura coupling to generate a library of biaryl compounds. Each of these products, still containing the fluoro and cyclopropyl (B3062369) groups, can then be subjected to a second round of diversification targeting the C-F bond through SNAr reactions with a panel of nucleophiles (e.g., amines, thiols, alcohols). This two-dimensional diversification strategy can rapidly generate a large and structurally rich compound library from a single, readily available starting material. The Sonogashira coupling is another powerful tool in this context, used to introduce alkynes which can then undergo further transformations, increasing the complexity and diversity of the resulting library. nih.govwikipedia.org

Precursor for Advanced Chemical Intermediates

Beyond its direct use in coupling reactions, this compound serves as a valuable precursor for the synthesis of other important chemical intermediates. A key transformation in this regard is the conversion of the aryl bromide to an organometallic reagent, such as a Grignard reagent or an organolithium species, through metal-halogen exchange. These highly reactive intermediates can then be quenched with a variety of electrophiles to install a wide range of functional groups.

Alternatively, the bromo group can be converted into a boronic acid or a boronate ester via a palladium-catalyzed borylation reaction or through a metal-halogen exchange followed by reaction with a borate (B1201080) ester. The resulting 2-fluoro-5-cyclopropylphenylboronic acid derivative is a versatile intermediate in its own right, capable of participating in Suzuki-Miyaura couplings to form more complex biaryl structures. nih.gov This two-step process effectively reverses the polarity of the original C-Br bond, expanding the range of possible synthetic transformations.

Development of Novel Organic Architectures

The unique combination of a planar aromatic ring and a three-dimensional cyclopropyl group in this compound provides a foundation for the development of novel organic architectures. The cyclopropyl group, with its strained ring system and sp²-hybridized character, can influence the conformation of adjacent substituents and participate in unique chemical reactions.

By using the synthetic handles of the bromo and fluoro groups to build out larger molecular frameworks, chemists can create molecules with well-defined three-dimensional shapes. For example, the introduction of rigid, sterically demanding groups via cross-coupling reactions can lead to atropisomers, where rotation around a single bond is hindered. The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can further direct the supramolecular assembly of the resulting molecules into ordered, higher-order structures.

Integration into Multicomponent Reactions for Expedient Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. evitachem.comguidechem.com While direct participation of aryl halides in MCRs is not always straightforward, this compound can be readily converted into a substrate suitable for MCRs.

For instance, a Buchwald-Hartwig amination can convert the aryl bromide into a primary or secondary aniline (B41778). organic-chemistry.orgwikipedia.orgyoutube.com This aniline can then serve as a key component in a variety of MCRs, such as the Ugi or Passerini reactions, to rapidly generate complex, drug-like molecules. Similarly, conversion of the bromo-group to an aldehyde or a terminal alkyne opens up possibilities for participation in other named MCRs. This strategy of a short, functional group interconversion followed by an MCR provides an expedient route to complex molecular scaffolds.

Ligand Precursor in Homogeneous Catalysis Research

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The rigid scaffold of this compound, with its defined substitution pattern, makes it an attractive starting point for the synthesis of novel ligands. The bromo and fluoro groups can be replaced with coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes, to create new ligand architectures.

For example, a double Buchwald-Hartwig amination or a combination of amination and phosphination reactions could be used to install bidentate coordinating groups onto the aromatic ring. The stereoelectronic properties of these new ligands can be fine-tuned by varying the substituents introduced. The presence of the cyclopropyl group can impart unique steric bulk and conformational rigidity to the resulting metal-ligand complex, potentially leading to enhanced catalytic activity, selectivity, or stability in a variety of transition metal-catalyzed reactions.

Mechanistic Investigations and Computational Studies of 6 Fluoro 3 Cyclopropylbromobenzene

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 6-fluoro-3-cyclopropylbromobenzene is primarily dictated by the interplay of the electronic effects of its three substituents on the aromatic ring: the fluorine atom, the cyclopropyl (B3062369) group, and the bromine atom. Key transformations for this molecule would likely involve electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), as well as metal-catalyzed cross-coupling reactions at the carbon-bromine bond.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, the regiochemical outcome is determined by the directing effects of the existing substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons to stabilize the arenium ion intermediate through resonance. However, due to its high electronegativity, it is also a deactivating group.

Cyclopropyl Group: The cyclopropyl group is known to be an ortho-, para-directing and activating group. Its activating nature stems from the ability of the C-C bonds of the three-membered ring, which have significant p-character, to stabilize the positive charge of the arenium ion intermediate through conjugation.

Bromine: Similar to fluorine, bromine is an ortho-, para-directing but deactivating group.

Nucleophilic Aromatic Substitution (NAS): NAS reactions, such as the substitution of the bromine or fluorine atom by a strong nucleophile, are also possible. These reactions typically proceed via an SNAr mechanism, which is facilitated by the presence of electron-withdrawing groups. In this compound, the fluorine atom is a better leaving group than bromine in many NAS reactions. The presence of the electron-withdrawing fluorine atom would activate the ring towards nucleophilic attack.

Transition State Analysis and Reaction Pathway Modeling

Understanding the intricate details of reaction mechanisms requires the analysis of transition states and the modeling of reaction pathways. Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying intermediates and the high-energy transition states that connect them.

For a given transformation of this compound, such as electrophilic bromination, computational methods can be employed to calculate the geometries and energies of the starting materials, the σ-complex (arenium ion) intermediates, and the transition states leading to their formation. By comparing the activation energies for attack at different positions on the aromatic ring, a prediction of the major product can be made.

Below is a hypothetical reaction coordinate diagram for the bromination of this compound, illustrating the relative energies of the intermediates for substitution at different positions.

Hypothetical Reaction Coordinate Diagram for the Bromination of this compound

| Reaction Coordinate | Substitution at C2 (ortho to cyclopropyl) | Substitution at C4 (para to cyclopropyl) | Substitution at C5 (ortho to fluoro) |

| Relative Energy (kcal/mol) | |||

| Reactants | 0 | 0 | 0 |

| Transition State 1 | +15 | +14 | +18 |

| σ-Complex Intermediate | +5 | +4 | +8 |

| Transition State 2 | +7 | +6 | +10 |

| Products | -5 | -6 | -2 |

Note: These values are hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules. nih.gov These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about molecular orbitals, electron density distribution, and molecular geometries.

For this compound, DFT and ab initio calculations can be used to:

Optimize the ground-state geometry of the molecule.

Calculate the energies of different conformations.

Determine the electronic properties, such as dipole moment and polarizability.

Simulate spectroscopic properties for comparison with experimental data.

Electronic Structure Analysis and Frontier Molecular Orbitals

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity). In electrophilic aromatic substitution, a higher energy HOMO indicates greater reactivity.

LUMO: The energy and distribution of the LUMO are related to the molecule's ability to accept electrons (electrophilicity). A lower energy LUMO suggests a greater susceptibility to nucleophilic attack.

For this compound, the electron-donating cyclopropyl group is expected to raise the energy of the HOMO, increasing its reactivity towards electrophiles compared to bromobenzene (B47551). The electron-withdrawing fluorine and bromine atoms will lower the energy of both the HOMO and LUMO. The HOMO is expected to have significant electron density on the carbon atoms ortho and para to the cyclopropyl group, consistent with the predicted regioselectivity of electrophilic attack.

Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Key Atomic Contributions |

| HOMO | -8.5 | C2, C4, C6, Cyclopropyl C |

| LUMO | -0.5 | C1, C3, C5, Br |

Note: These energy values are estimations and would require specific DFT calculations for accurate determination.

Computational Assessment of Substituent Effects on Reactivity and Regioselectivity

DFT calculations can provide a quantitative assessment of the effects of the fluoro and cyclopropyl substituents on the reactivity and regioselectivity of the benzene (B151609) ring. By calculating the energies of the arenium ion intermediates formed upon electrophilic attack at each possible position, the preferred site of substitution can be determined. The position that leads to the most stable intermediate (lowest energy) will correspond to the major product.

Predicted Relative Energies of Arenium Ion Intermediates in an Electrophilic Attack

| Position of Electrophilic Attack | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| C2 (ortho to cyclopropyl) | 0 | Stabilization from cyclopropyl group |

| C4 (para to cyclopropyl) | -1 to -2 | Strongest stabilization from cyclopropyl group |

| C5 (ortho to fluoro) | +3 to +5 | Destabilization from adjacent bromine |

| C6 (ortho to bromo) | +2 to +4 | Destabilization from adjacent fluorine |

Note: These values are hypothetical and serve to illustrate the expected trend.

Prediction of Spectroscopic Signatures for Structural Corroboration

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as NMR and IR spectra, which can be invaluable for confirming the structure of a synthesized compound.

Predicted 1H and 13C NMR Chemical Shifts: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these shifts with a reasonable degree of accuracy.

Predicted 1H and 13C NMR Data for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1-Br | - | 115-120 |

| C2-H | 7.1-7.3 | 125-130 |

| C3-Cyclopropyl | - | 140-145 |

| C4-H | 6.9-7.1 | 115-120 |

| C5-H | 7.0-7.2 | 120-125 |

| C6-F | - | 155-160 (JC-F ≈ 240-250 Hz) |

| Cyclopropyl-CH | 1.8-2.2 | 15-20 |

| Cyclopropyl-CH2 | 0.6-1.0 | 5-10 |

Note: These are estimated ranges. Actual values can vary based on solvent and other experimental conditions.

Predicted Key IR Absorptions: IR spectroscopy is useful for identifying the presence of specific functional groups.

| Functional Group | Predicted Wavenumber (cm-1) |

| C-H (aromatic) | 3050-3150 |

| C-H (cyclopropyl) | 3000-3100 |

| C=C (aromatic) | 1550-1620 |

| C-F | 1200-1280 |

| C-Br | 500-600 |

Kinetics and Thermodynamics of Reactions Involving this compound

Computational chemistry can also provide valuable insights into the kinetics and thermodynamics of chemical reactions.

Thermodynamics: By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, it is possible to determine whether the reaction is exothermic or endothermic and whether it is spontaneous under a given set of conditions.

Kinetics: The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy of the transition state. A lower activation energy corresponds to a faster reaction rate.

For a hypothetical reaction, such as the Suzuki coupling of this compound with phenylboronic acid, DFT calculations could be used to model the entire catalytic cycle, determining the energies of all intermediates and transition states to understand the thermodynamics and kinetics of each elementary step.

Hypothetical Thermodynamic Data for a Suzuki Coupling Reaction

| Parameter | Predicted Value (kcal/mol) |

| ΔHreaction | -20 to -30 |

| ΔGreaction | -25 to -35 |

| Ea (oxidative addition) | +15 to +20 |

Note: These values are purely illustrative.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding and predicting the reactivity of chemical compounds based on their molecular structure. For this compound, a QSRR analysis would aim to correlate its structural features—namely the electronic and steric effects of the fluoro, cyclopropyl, and bromo substituents—with its reactivity in various chemical transformations. Such studies often employ linear free-energy relationships, with the Hammett equation being a cornerstone of this field. chemeurope.comwikipedia.org

The Hammett equation, in its basic form, is expressed as:

log(k/k₀) = σρ

In this equation, k is the rate constant for a reaction of a substituted benzene derivative, while k₀ is the rate constant for the reaction of the unsubstituted parent compound. chemeurope.com The substituent constant, σ, is a parameter that reflects the electronic influence (both resonance and inductive effects) of a particular substituent. The reaction constant, ρ, is a measure of the sensitivity of a specific reaction to these electronic effects. chemeurope.comwikipedia.org

A hypothetical QSRR study for a reaction involving this compound, for instance, a nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromine atom, would involve measuring the reaction rates for a series of related compounds with varying substituents. The data could then be used to construct a Hammett plot, which would provide insights into the reaction mechanism. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state, which is characteristic of SNAr reactions. wikipedia.orgmasterorganicchemistry.com

To illustrate the application of QSRR, one could analyze the electronic effects of the substituents in this compound. The Hammett substituent constants (σ) for the individual groups in different positions provide a quantitative measure of their electronic influence.

Table 1: Illustrative Hammett Substituent Constants (σ) for Groups Present in this compound

| Substituent | Position | σ (para) | σ (meta) |

| Fluoro | para | 0.06 | 0.34 |

| Cyclopropyl | para | -0.21 | -0.05 |

| Bromo | para | 0.23 | 0.39 |

Note: This table presents standard Hammett constants for individual substituents on a benzene ring and serves as an illustration. The actual electronic effect in a polysubstituted system like this compound would be a composite of these individual effects.

In a hypothetical scenario where the reactivity of a series of substituted bromobenzenes in a particular reaction is studied, a QSRR model could be developed. The following table provides a notional dataset for such a study, demonstrating how reaction rates might vary with different substituents.

Table 2: Hypothetical QSRR Data for the Reaction of Substituted Bromobenzenes

| Substituent (X) in X-C₆H₄-Br | Hammett Constant (σ) | Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |

| -NO₂ | 0.78 | 55.0 | 1.74 |

| -CN | 0.66 | 28.0 | 1.45 |

| -Br | 0.23 | 3.5 | 0.54 |

| -F | 0.06 | 1.8 | 0.26 |

| -H | 0 | 1.0 | 0.00 |

| -CH₃ | -0.17 | 0.4 | -0.40 |

| -OCH₃ | -0.27 | 0.2 | -0.70 |

This data is illustrative and intended to demonstrate the principles of a QSRR analysis. The actual values would depend on the specific reaction conditions.

A plot of log(kₓ/kₙ) versus the Hammett constant (σ) for this hypothetical data would yield a straight line, the slope of which is the reaction constant (ρ). This would provide a quantitative measure of the reaction's sensitivity to the electronic effects of the substituents. For this compound, a comprehensive QSRR analysis would require the synthesis and kinetic testing of a series of analogs to build a robust predictive model. Such models are invaluable for optimizing reaction conditions and for the rational design of new molecules with desired reactivity profiles.

Analytical Methodologies for Research on 6 Fluoro 3 Cyclopropylbromobenzene and Its Derivatives

Chromatographic Separation Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools for the real-time monitoring of reactions involving 6-Fluoro-3-cyclopropylbromobenzene and for the subsequent purification of the synthesized derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly utilized techniques.

Gas Chromatography (GC):

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a research setting, GC is frequently coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both qualitative and quantitative assessments.

Reaction Monitoring: Small aliquots of a reaction mixture can be periodically injected into a GC to track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Purification: While primarily an analytical technique, preparative GC can be used to separate small quantities of high-purity compounds.

Key parameters for the GC analysis of halogenated aromatic compounds include the type of capillary column, the temperature program of the oven, and the carrier gas flow rate. For instance, a common setup might involve a non-polar or medium-polarity capillary column. The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be applied to a broader range of compounds than GC, including those that are less volatile or thermally sensitive. It is extensively used for both the analysis and purification of reaction products.

Reaction Monitoring: Similar to GC, HPLC can be used to follow the progress of a reaction by separating the components of the reaction mixture.

Purification: Preparative HPLC is a powerful method for isolating and purifying derivatives of this compound on a larger scale than preparative GC.

The choice of stationary phase and mobile phase is critical for achieving good separation. For compounds like this compound, reversed-phase HPLC is often employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com Fluorinated stationary phases can also offer alternative selectivity for separating fluorinated aromatic compounds. chromatographyonline.com The separation of isomers, which can be challenging, may require specialized columns that exploit different interaction mechanisms, such as π-π interactions. rsc.orgwelch-us.com

Table 1: Illustrative Chromatographic Conditions for Analysis of Aromatic Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water gradient |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Typical Application | Monitoring reaction progress, purity assessment of volatile compounds | Purification of reaction products, analysis of less volatile derivatives |

Advanced Spectroscopic Characterization Methods for Reaction Products

Once a derivative of this compound has been synthesized and purified, a combination of spectroscopic techniques is used to elucidate and confirm its chemical structure.

High-Resolution NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure determination in organic chemistry. For derivatives of this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The signals from the aromatic protons and the cyclopropyl (B3062369) protons would appear in distinct regions of the spectrum.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts.

¹⁹F NMR: This technique is particularly valuable for fluorinated compounds. The chemical shift of the fluorine atom provides insights into its electronic environment, and coupling with neighboring protons (¹H-¹⁹F coupling) can help to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For compounds containing bromine, the mass spectrum will show a characteristic isotopic pattern due to the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom.

Vibrational Spectroscopy:

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies. Characteristic absorption bands for the C-F, C-Br, C-H (aromatic and cyclopropyl), and C=C (aromatic) bonds would be expected in the IR and Raman spectra of this compound and its derivatives.

X-ray Crystallography:

Table 2: Spectroscopic Data for a Hypothetical Derivative: 2-Bromo-4-cyclopropyl-1-fluorobenzene

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.2-6.8 (m, 3H), δ 2.0-1.8 (m, 1H), δ 1.0-0.7 (m, 4H) | Signals corresponding to aromatic and cyclopropyl protons. |

| ¹³C NMR | Signals in the aromatic region (e.g., δ 160-110) and aliphatic region (e.g., δ 15-5) | Presence of both aromatic and cyclopropyl carbon atoms. |

| ¹⁹F NMR | Single resonance, e.g., δ -115 | Indicates a single fluorine environment on the aromatic ring. |

| Mass Spec. | Molecular ion peaks at m/z 214 and 216 (approx. 1:1 ratio) | Confirms the molecular weight and the presence of one bromine atom. |

| IR | Bands around 3100-3000 cm⁻¹, 1600-1450 cm⁻¹, 1250-1000 cm⁻¹ | Aromatic C-H, C=C, and C-F stretching vibrations, respectively. |

Purity Assessment and Characterization in Research Applications

Ensuring the purity of this compound and its derivatives is critical for their use in further research, as impurities can lead to ambiguous results or unwanted side reactions. A combination of the analytical techniques described above is used for purity assessment.

Chromatographic Purity: GC and HPLC are used to determine the percentage of the desired compound in a sample. The peak area of the main component relative to the total area of all peaks provides a measure of purity.

Spectroscopic Confirmation: NMR spectroscopy is a powerful tool for assessing purity. The absence of signals corresponding to impurities in the ¹H and ¹⁹F NMR spectra is a strong indicator of high purity. Quantitative NMR (qNMR), particularly ¹⁹F qNMR, can be used for the accurate determination of the absolute purity of organofluorine compounds by comparing the integral of the analyte signal to that of a certified internal standard. acgpubs.orgbipm.orgresearchgate.net

Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N) of a sample, which should match the calculated values for the pure compound.

The combination of these methods provides a comprehensive characterization and a reliable assessment of the purity of this compound and its derivatives, which is essential for the integrity of research findings.

Future Perspectives in the Research of 6 Fluoro 3 Cyclopropylbromobenzene

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 6-fluoro-3-cyclopropylbromobenzene and its derivatives will undoubtedly be guided by the principles of green chemistry. Traditional methods for the synthesis of aryl halides often involve harsh reagents and generate significant waste. chu.edu.cnchemrxiv.org Future research will likely focus on developing more environmentally benign and atom-economical approaches.

One promising direction is the use of safer and more sustainable brominating agents to replace molecular bromine. nih.govbohrium.com For instance, in situ generation of bromine from alkali metal bromides and an oxidant in continuous flow reactors can enhance safety and control over the reaction. nih.govresearchgate.net Another green approach involves oxidative bromination using hydrobromic acid and an environmentally friendly oxidant, such as hydrogen peroxide or even air, potentially catalyzed by ionic liquids. nih.gov

Furthermore, the development of catalytic methods for the direct C-H functionalization of a suitable fluoro-cyclopropyl benzene (B151609) precursor would represent a significant advancement in sustainability by avoiding the pre-functionalization often required in classical syntheses. chu.edu.cntandfonline.com The use of biosourced palladium catalysts ("Eco-Pd") in green solvents like glycerol (B35011) could also be explored for the synthesis and subsequent reactions of this compound. tandfonline.com

Table 1: Potential Green Bromination Strategies for Fluoro-cyclopropyl Arenes

| Strategy | Brominating Agent/System | Potential Advantages | Reference Reaction Type |

|---|---|---|---|

| In Situ Bromine Generation | HBr/NaOCl in flow | Enhanced safety, precise control, reduced hazardous transport | Bromination of aromatic substrates in flow nih.govresearchgate.net |

| Aerobic Oxidative Bromination | HBr/O2 with ionic liquid catalyst | Use of air as oxidant, recyclable catalyst system | Aerobic bromination of arenes nih.gov |

| Peroxide-Based Bromination | KBr/H2O2 | Water as the primary byproduct, mild conditions | Oxidative bromination of arenes bohrium.com |

Exploration of Novel Catalytic Systems for Unique Transformations

The bromine atom in this compound is a prime handle for transition metal-catalyzed cross-coupling reactions. While palladium-based catalysts are the workhorses of C-C and C-N bond formation, future research will likely explore more economical and sustainable alternatives, such as copper- and nickel-based systems. rsc.orgacs.orgacs.org Copper-catalyzed cross-coupling reactions, for example, are advantageous due to the lower cost and toxicity of the metal. rsc.orgrsc.org These systems have been shown to be effective for the coupling of aryl bromides with a variety of nucleophiles, including boranes and aliphatic diols. rsc.orgrsc.org

Nickel catalysis offers a distinct reactivity profile and can enable the coupling of challenging substrates. uvic.canih.gov Nickel-catalyzed reductive cross-coupling, for instance, allows for the direct union of two electrophilic partners, such as an aryl bromide and an alkyl bromide, avoiding the need for pre-formed organometallic reagents. nih.gov The development of novel ligands will be crucial in expanding the scope and efficiency of these catalytic systems for reactions involving this compound.

Table 2: Emerging Catalytic Systems for Aryl Bromide Cross-Coupling

| Catalytic System | Typical Reaction | Key Features | Potential Application for Target Molecule |

|---|---|---|---|

| Copper(II) Chloride | C-O coupling with diols | Inexpensive, ligand-free in some cases rsc.org | Synthesis of hydroxyalkyl ethers |

| Copper(I) Cyanide | Coupling with functionalized organomagnesium reagents | Tolerant of sensitive functional groups acs.orgorganic-chemistry.org | Introduction of complex alkyl or aryl groups |

| Nickel(II) Chloride/Diamine Ligand | Reductive cross-coupling with alkyl bromides | Direct coupling of two electrophiles nih.gov | Alkylation without pre-formed nucleophiles |

| Palladium/Biarylphosphine Ligands | Suzuki-Miyaura coupling | High efficiency and broad substrate scope nih.gov | Synthesis of biaryl derivatives |

Advancement in Chemo-, Regio-, and Stereoselective Functionalization

The presence of three distinct functional handles on the benzene ring of this compound presents both a challenge and an opportunity for selective functionalization. Future research will focus on developing methods that can predictably target one site over the others.

Chemoselectivity: Developing catalytic systems that can differentiate between the C-Br and C-F bonds is a key objective. While C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling, selective activation of the C-F bond could open up new synthetic avenues.

Regioselectivity: The electronic properties of the fluorine (electron-withdrawing) and cyclopropyl (B3062369) (electron-donating) groups will influence the regioselectivity of further electrophilic aromatic substitution reactions. stackexchange.com Theoretical and experimental studies will be needed to predict and control the position of incoming substituents. mdpi.com

Stereoselectivity: For reactions involving the cyclopropyl group or the introduction of new chiral centers, the development of stereoselective methods will be paramount. unl.ptresearchgate.netyoutube.com This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the products. unl.ptyoutube.com

The Michael Initiated Ring Closure (MIRC) reaction is a powerful tool for the enantioselective synthesis of cyclopropanes and could be explored for the derivatization of the cyclopropyl moiety. rsc.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical synthesis lies in the increasing use of automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. rsc.org this compound and its derivatives are ideal candidates for exploration using these technologies.

Automated flow chemistry systems can be employed for the rapid optimization of reaction conditions, such as catalyst loading, temperature, and residence time, for cross-coupling and other functionalization reactions. nih.govsyrris.comacs.orgacs.org This not only speeds up the research process but also allows for the safe handling of hazardous reagents and the efficient scaling of synthetic routes. acs.org

HTE platforms, often utilizing 96-well plates, can be used to screen large libraries of catalysts, ligands, and reaction partners to quickly identify optimal conditions for a desired transformation. uvic.canih.govrsc.orgresearchgate.net For example, a fluorescence-based HTS assay could be developed to rapidly evaluate the efficiency of various Suzuki-Miyaura coupling partners with this compound. rsc.org

Table 3: High-Throughput and Automated Approaches for Aryl Halide Chemistry

| Technology | Application | Potential Benefit for this compound Research |

|---|---|---|

| High-Throughput Experimentation (HTE) | Screening of catalysts, ligands, and reaction conditions uvic.canih.gov | Rapid identification of optimal conditions for cross-coupling reactions. |

| Automated Flow Chemistry | Reaction optimization and scale-up nih.govsyrris.comacs.org | Efficient and safe synthesis of derivatives in larger quantities. |

| Robotic Synthesis Platforms | Automated execution of multi-step synthetic sequences rsc.org | Generation of diverse compound libraries for biological screening. |

Unexplored Reactivity and Derivatization Pathways

Beyond the well-established cross-coupling reactions of the C-Br bond, this compound offers intriguing possibilities for exploring less common transformations. The cyclopropyl group, with its inherent ring strain and unique electronic properties, can participate in a variety of ring-opening and rearrangement reactions. stackexchange.comnih.govacs.org For instance, under thermal or Lewis acidic conditions, the cyclopropyl ring could undergo rearrangement to furnish novel carbocyclic or heterocyclic scaffolds. nih.gov

The interplay between the fluoro and bromo substituents could also lead to interesting reactivity. For example, the generation of an aryne intermediate via dehydrohalogenation could be explored, with the fluorine and cyclopropyl groups influencing the regioselectivity of subsequent nucleophilic attack. Furthermore, the development of methods for the direct C-H functionalization of the cyclopropyl ring itself would provide a powerful tool for late-stage diversification.

Potential for Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge areas of synthetic chemistry that offer mild and sustainable alternatives to traditional methods. purdue.edursc.orgfrontiersin.orgnih.gov These techniques could unlock novel reactivity for this compound.

Visible-light photoredox catalysis could be employed for the functionalization of the C-Br bond under mild, room-temperature conditions. purdue.edu This could involve, for example, the generation of an aryl radical that can participate in a variety of C-C and C-heteroatom bond-forming reactions. Photocatalysis can also enable the activation of otherwise inert C-H bonds, opening up possibilities for the direct functionalization of the aromatic ring or the cyclopropyl group. rsc.orgnih.govacs.org

Electrochemical methods offer another avenue for green and selective transformations. nih.govresearchgate.netscispace.comacs.org Anodic oxidation could be used to generate reactive intermediates for intramolecular cyclization reactions, while cathodic reduction could facilitate reductive coupling processes. nih.govacs.org The electrochemical synthesis of biaryls from aryl bromides is an area of active research and could be applied to this compound. researchgate.netscispace.com

Table 4: Potential Photo- and Electrocatalytic Reactions

| Methodology | Potential Transformation | Key Advantage | Relevant Precedent |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Phosphonation of the C-Br bond | Mild, transition-metal-free conditions purdue.edu | Photoredox-catalyzed phosphonations of aryl halides purdue.edu |

| Electrochemical Synthesis | Reductive coupling to form biaryls | Avoidance of stoichiometric metal reductants researchgate.net | Electrochemical synthesis of biaryls from N,N'-diarylureas researchgate.net |

| Photocatalytic C-H Functionalization | Direct introduction of functional groups on the aromatic ring | High regioselectivity under mild conditions rsc.org | Photocatalytic regioselective C-H bond functionalizations in arenes rsc.org |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-fluoro-3-cyclopropylbromobenzene?